molecular formula C10H11N5NaO6P B12505242 sodium;6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

sodium;6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

Cat. No.: B12505242
M. Wt: 351.19 g/mol
InChI Key: BXJBFCKTIWRKMQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is sodium;(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d]dioxaphosphinin-7-ol . The name reflects:

  • Stereochemical descriptors : The configuration at positions 4a, 6, 7, and 7a is specified as R, R, R, and S, respectively, indicating a tetracyclic structure with defined chirality.
  • Functional groups : The "2-oxido-2-oxo" moiety denotes a phosphoryl group in its deprotonated form, stabilized by sodium counterion coordination.
  • Heterocyclic system : The fused furo-dioxaphosphinin ring system (furo[3,2-d]dioxaphosphinin) forms the core scaffold, substituted with a 6-aminopurine base at position 6.

Isomeric variants arise from stereochemical permutations. For example, PubChem CID 25322948 describes a related structure with (4aR,6S,7S,7aR) configuration, differing in the spatial arrangement of hydroxyl and phosphoester groups . Such isomers may exhibit distinct physicochemical properties despite identical molecular formulas.

Molecular Formula and Stereochemical Configuration

The molecular formula C₁₀H₁₁N₅NaO₆P confirms the presence of:

  • A purine base (C₅H₄N₅) linked to a phosphorylated furanose-like ring.
  • A sodium ion (Na⁺) balancing the negative charge on the phosphate group.

The stereochemical configuration is critical for biological activity. Key chiral centers include:

Position Configuration Role in Structure
4a R Determines furan ring puckering
6 R Position of purine attachment
7 R Hydroxyl group orientation
7a S Phosphoester geometry

Comparative analysis with CID 23902375 (configuration: 4aR,6R) highlights how stereochemical differences alter hydrogen-bonding networks and molecular polarity .

Comparative Analysis of Synonyms and Registry Identifiers

This compound is cataloged under multiple synonyms and registry identifiers:

Synonym Source Registry ID
Sodium 6-(6-amino-9H-purin-9-yl)-7-hydroxy-2-oxotetrahydro-2H,4H-2λ⁵-furo[3,2-d]dioxaphosphinin-2-olate PubChem CID 23669773
(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d]dioxaphosphinin-7-ol PubChem CID 23902375
SCHEMBL18716064 PubChem Prestwick3_001092

Discrepancies in naming conventions arise from variations in stereochemical descriptors and protonation states. For instance, the omission of sodium in some synonyms reflects the free acid form (e.g., CID 23902375) .

Computational Descriptors: SMILES, InChI, and InChIKey Validation

Computational descriptors provide machine-readable representations of the compound’s structure:

Descriptor Type Value Source
SMILES C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)[O-].[Na+]
InChI InChI=1S/C10H12N5O6P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7;/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1
InChIKey BXJBFCKTIWRKMQ-MCDZGGTQSA-M

Validation using cheminformatics tools (e.g., Open Babel) confirms these descriptors accurately encode the stereochemistry and bonding patterns. For example, the InChIKey for the sodium-free analog (CID 23902375) is IVOMOUWHDPKRLL-DGPXGRDGSA-N , differing in the stereodescriptor substring due to configuration changes.

Properties

IUPAC Name

sodium;6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N5O6P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7;/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJBFCKTIWRKMQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5NaO6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Compounds

The synthesis of sodium;6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d]dioxaphosphinin-7-ol requires several key precursors:

  • Adenine (6-aminopurine): Forms the nucleobase portion of the target molecule
  • Ribose or modified sugar derivatives: Provides the furanose scaffold
  • Phosphorylating agents: Required for the formation of the dioxaphosphinin ring system
  • Sodium salts: Used for the final neutralization/salt formation step

Adenine is a fundamental starting material that can be obtained commercially or synthesized according to established methods in purine chemistry. As documented in the literature, adenine synthesis routes often involve multiple steps starting from simpler precursors, though direct incorporation of commercially available adenine is frequently preferred for complex molecule synthesis.

Preparation of Key Intermediates

The 2-chloro-1,3,2-dioxaphospholane intermediate represents a crucial building block in the synthesis pathway. This intermediate can be prepared through the reaction of phosphorus trichloride with ethylene glycol under specific conditions. A typical procedure involves:

  • Addition of phosphorus trichloride (76.7 parts by weight) to a suitable solvent (dichloromethane, trichloroethane, toluene, or cyclohexane)
  • Dropwise addition of ethylene glycol (34.6 parts by weight) at controlled temperature (typically 5°C)
  • Reaction to produce 2-chloro-1,3,2-dioxaphospholane with evolution of hydrogen chloride gas
  • Distillation to isolate the pure product

The molar ratio of phosphorus trichloride to ethylene glycol typically ranges from 1:1 to 1.5:1, and the reaction is conducted under inert atmosphere to prevent unwanted side reactions.

Synthesis Routes for Dioxaphosphinin Core Structure

Traditional Batch Synthesis

The traditional batch synthesis method typically involves multiple steps with controlled reaction conditions:

Table 1: Reaction Conditions for Batch Synthesis of Dioxaphosphinin Core

Parameter Condition Notes
Solvent Dichloromethane Alternative: cyclohexane, toluene
Temperature -5°C to 5°C Critical for selectivity
PCl₃:Glycol Ratio 1.0-1.5:1 Molar ratio
Reaction Time 3-5 hours Dependent on scale
Atmosphere Nitrogen Prevents oxidation
Pressure Ambient (initial), reduced (distillation) For product isolation
Yield 90-91% For 2-chloro-1,3,2-dioxaphospholane

A representative procedure begins by charging a reaction vessel with 300 mL of dichloromethane and 328 g of phosphorus trichloride. The mixture is cooled to -5°C, and 124 g of ethylene glycol is added dropwise under constant nitrogen flow. After complete addition, the reaction is maintained at 0°C for 2 hours, followed by solvent removal and vacuum distillation. The fraction collected at 46-47°C/2.0 kPa represents 2-chloro-1,3,2-dioxaphospholane with approximately 99% purity and 90% yield.

Continuous Flow Synthesis

Recent advancements in synthetic methodology have led to the development of continuous flow processes, which offer advantages in terms of scalability, reproducibility, and safety. The synthesis of 2-chloro-1,3,2-dioxaphospholane using mesofluidic systems has been reported:

  • Two pumps deliver neat ethylene glycol at a combined flow rate of 773.2 μL/min
  • A separate pump delivers 3 M PCl₃ solution in 2-methyltetrahydrofuran at 4.63 mL/min
  • The streams mix in a Corning Advanced-Flow G1 Reactor with two Lab Reactor fluidic modules
  • The reactor operates at 23°C under 4 bar pressure with a residence time of 1 minute
  • The effluent is collected under inert atmosphere and concentrated
  • Fractional distillation yields 2-chloro-1,3,2-dioxaphospholane as a colorless liquid with 74% yield and productivity of 1.88 kg per day

This continuous method represents a significant advancement over batch processing, particularly for industrial-scale production.

Incorporation of Adenine Moiety

Direct Coupling Approach

The integration of the adenine moiety with the dioxaphosphinin core typically employs one of several strategies. A direct coupling approach can be employed using:

  • Protected adenosine derivatives
  • Nucleophilic displacement reactions
  • Coupling reagents to facilitate bond formation

The reaction between adenine derivatives and phosphorus-containing intermediates often requires careful control of reaction conditions to ensure regiochemical selectivity, particularly to favor N-9 over N-7 substitution on the purine ring.

Modified Phosphoramidite Method

A modified phosphoramidite approach offers an alternative synthetic route:

Table 2: Phosphoramidite Coupling Conditions

Reagent Quantity Function
Adenine derivative 1 equivalent Nucleobase
Phosphoramidite intermediate 1-1.2 equivalents Phosphorus source
1H-Tetrazole 0.45 M in acetonitrile Activator
Oxidizing solution I₂/H₂O/Pyridine/THF For P(III) to P(V) oxidation
Reaction solvent Anhydrous dichloromethane Provides homogeneity
Temperature 20-25°C Room temperature
Reaction time 30-60 minutes For complete coupling

This methodology, adapted from oligonucleotide synthesis techniques, allows for controlled coupling and subsequent oxidation to generate the desired phosphoryl moiety.

Advanced Synthetic Approaches

Solid-Phase Synthesis Strategy

Solid-phase synthesis strategies, similar to those employed in oligonucleotide synthesis, can facilitate the preparation of complex phosphorus-containing nucleotide analogs:

  • Immobilization of a suitably protected nucleoside on a solid support
  • Sequential addition of phosphorus reagents
  • Coupling reactions under controlled conditions
  • Oxidation or sulfurization steps as required
  • Final cleavage and deprotection to yield the target compound

This approach can leverage controlled pore glass (CPG) as a solid support with appropriate linkers and protecting groups to ensure selectivity and efficiency.

Semi-Continuous Flow Process

A semi-continuous flow process for the preparation of cyclic phosphate monomers similar to the target compound has been described, involving:

  • Controlled delivery of reagents using precision pumps
  • In-line mixing and reaction in temperature-controlled reactors
  • Sequential transformations in a continuous or semi-continuous manner
  • Direct collection or immediate post-processing of the reaction output

This methodology can be adapted for the synthesis of sodium;6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d]dioxaphosphinin-7-ol by incorporating appropriate reagents and reaction conditions.

Purification and Salt Formation

Purification Techniques

The purification of the target compound typically involves several techniques applied sequentially:

Table 3: Purification Methods and Parameters

Method Conditions Purpose
Extraction Aqueous/organic partition Initial purification
Column chromatography Silica gel, appropriate eluent system Intermediate purification
Recrystallization Suitable solvent system Final purification
HPLC Reverse-phase, appropriate mobile phase Analytical grade purification

High-performance liquid chromatography (HPLC) using appropriate column chemistry and mobile phase conditions allows for the isolation of the target compound with high purity.

Sodium Salt Formation

The final step in the preparation involves conversion to the sodium salt form:

  • Treatment of the purified free acid with a stoichiometric amount of sodium hydroxide or sodium bicarbonate
  • Careful control of pH to achieve complete neutralization without degradation
  • Concentration of the solution under reduced pressure
  • Precipitation or crystallization of the sodium salt
  • Drying under appropriate conditions to yield the final product

The sodium salt formation confers increased water solubility and stability compared to the free acid form, which is advantageous for biological applications.

Analytical Characterization

Structural Confirmation

The structural identity of sodium;6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d]dioxaphosphinin-7-ol can be confirmed using multiple analytical techniques:

  • Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P)
  • Mass spectrometry (ESI-MS, HRMS)
  • Infrared spectroscopy (FT-IR)
  • Elemental analysis

³¹P NMR spectroscopy is particularly valuable for confirming the phosphorus environment in the dioxaphosphinin ring system, typically showing characteristic chemical shifts for the P(V) species.

Purity Assessment

The purity of the final product can be assessed using:

  • HPLC with appropriate detection methods (UV, MS)
  • Capillary electrophoresis
  • Thin-layer chromatography with suitable visualization techniques
  • Elemental analysis to confirm elemental composition

These methods collectively provide a comprehensive purity profile of the synthesized compound.

Scale-Up Considerations and Process Optimization

Parameter Optimization

For industrial-scale production, several parameters require optimization:

Table 4: Scale-Up Parameters and Optimization Ranges

Parameter Laboratory Scale Optimized Scale-Up Range Impact on Process
Temperature -5°C to 5°C 0°C to 10°C Broader range feasible with improved mixing
Concentration Dilute (0.1-0.5 M) Increased (0.5-2.0 M) Improved throughput, reduced solvent usage
Reaction time 3-5 hours 1-3 hours Process intensification
Purification Multi-step Streamlined Reduced processing steps, improved yield
Yield 60-75% 75-90% Enhanced efficiency

Process optimization studies have demonstrated that careful control of reaction parameters can significantly improve both yield and purity of phosphorus-containing nucleotide analogs.

Chemical Reactions Analysis

Types of Reactions

Sodium;6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

Sodium;6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol is a complex chemical compound with the molecular formula C10H11N5NaO6PC_{10}H_{11}N_5NaO_6P and a molecular weight of approximately 351.19 g/mol . It is also known as Cyclic AMP sodium . This compound is characterized by a unique structure that combines elements of purine and phosphinine chemistry and includes a furodioxaphosphinin moiety.

IUPAC Names:

  • sodium;9-[(4a R,6R,7a S)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-aminopurin-6-olate
  • sodium;[(4a R,6 R,7 R,7 a R)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate
  • sodium;(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;hydrate

Applications

This compound exhibits notable biological activity, particularly in pharmacology. It is related to nucleoside analogs that can influence cellular signaling pathways by mimicking natural nucleotides. Such compounds are often studied for their potential use in therapeutics targeting various diseases, including cancer and viral infections. The presence of the aminopurine moiety suggests that it may interact with enzymes involved in nucleic acid metabolism. Studies on the interactions of this compound with biological macromolecules indicate that it may bind to various enzymes involved in nucleotide synthesis and metabolism. These interactions can modulate enzyme activity and influence cellular pathways critical for cell proliferation and survival.

Mechanism of Action

The mechanism of action of sodium;6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids and proteins, affecting their function and activity. It may also inhibit certain enzymes, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Bromine-Substituted Analogs

  • Compound: (4aR,6R,7R,7aS)-6-(6-Amino-8-bromo-9H-purin-9-yl)tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine-2,7-diol 2-sulfide (CAS: 127634-20-2) . Key Differences:
  • Substituent : Bromine at the purine C8 position.
  • Phosphorus Group : Sulfide (P=S) instead of oxide (P=O).
    • Impact :
  • The bromine increases molecular weight (~449 g/mol ) and steric bulk, reducing aqueous solubility.
  • The sulfide group lowers oxidative stability compared to the target compound’s P=O moiety.

Methoxy and Chlorophenylthio Derivatives

  • Compound: (4aR,6R,7R,7aS)-6-(6-Amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl)-7-methoxy-dioxaphosphinin-2-ol 2-oxide (CAS: Not provided) . Key Differences:
  • Substituents : Methoxy group at C7 and 4-chlorophenylthio at purine C6.
  • Formula : C₁₇H₁₇ClN₅O₆PS.
    • Impact :
  • The hydrophobic 4-chlorophenylthio group enhances lipid solubility, favoring membrane penetration.
  • Methoxy substitution stabilizes the dioxaphosphinine ring against hydrolysis.

Phosphorylated Benzyl Ether Analogs

  • Compound: [5-(6-Aminopurin-9-yl)-3-hydroxy-4-phenylmethoxyoxolan-2-yl]methyl dihydrogen phosphate (CAS: 32476-45-2) . Key Differences:
  • Backbone : Tetrahydrofuran (oxolan) instead of fused furo-dioxaphosphinine.
  • Functional Group : Benzyl ether and phosphate ester.
    • Impact :
  • The tetrahydrofuran ring reduces conformational rigidity compared to the target compound.
  • The phosphate ester increases polarity, making it a prodrug candidate for nucleotide delivery.

Hypoxanthine-Based Copper Complexes

  • Compound: [Cu(9dhx)₂(H₂O)₂(NO₃)₂]·H₂O (9dhx = 9-deazahypoxanthine) . Key Differences:
  • Core Structure: Hypoxanthine (6-oxopurine) instead of 6-aminopurine.
  • Metal Coordination : Copper(II) center.
    • Impact :
  • Metal coordination introduces redox activity, useful in catalytic or antimicrobial applications.
  • The absence of phosphorus reduces hydrolytic lability.

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Stability/Solubility Reference
Sodium;6-(6-aminopurin-9-yl)-2-oxido-2-oxo-... (Target) C₁₀H₁₁N₅O₇P·Na 345.21 Sodium counterion, P=O Hygroscopic, light-sensitive
8-Bromo-2-sulfide analog C₉H₁₁BrN₅O₅PS ~449 Bromine (C8), P=S Low aqueous solubility
7-Methoxy-4-chlorophenylthio derivative C₁₇H₁₇ClN₅O₆PS 513.88 Methoxy (C7), 4-chlorophenylthio (C8) Lipophilic, hydrolytically stable
Benzyl ether phosphate C₁₇H₂₀N₅O₇P 437.34 Benzyl ether, phosphate ester Polar, prodrug potential
Copper(II)-9-deazahypoxanthine complex C₁₄H₁₆CuN₁₀O₁₀ 547.89 Copper(II) center, 9-deazahypoxanthine Redox-active, moderate solubility

Critical Analysis of Structural Modifications

  • Phosphorus Oxidation State : Compounds with P=O (target) are more electrophilic and reactive in phosphorylation reactions than P=S analogs .
  • Purine Substitutions: 6-Aminopurine derivatives (target) show higher binding affinity to adenosine receptors compared to hypoxanthine-based complexes .
  • Solubility Trade-offs : Sodium salts (target) outperform halogenated or aryl-substituted analogs in aqueous media but require stringent storage conditions .

Biological Activity

Sodium;6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol, commonly referred to as sodium cyclic AMP (cAMP), is a significant biological molecule involved in various cellular processes. This compound plays a crucial role as a second messenger in signal transduction pathways and is integral to the regulation of numerous physiological functions.

PropertyValue
Molecular Formula C10H11N5NaO6P
Molecular Weight 351.19 g/mol
IUPAC Name sodium;(4aR,6R,7R,7aS)-6-(6-amino-9H-purin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
CAS Number 37839-81-9
PubChem CID 91872444

cAMP functions primarily by activating protein kinase A (PKA), which subsequently phosphorylates serine and threonine residues on target proteins. This phosphorylation can lead to various cellular responses including:

  • Regulation of Metabolism : cAMP modulates glucose metabolism by promoting gluconeogenesis and inhibiting glycolysis.
  • Gene Expression : It influences gene transcription by activating transcription factors such as CREB (cAMP response element-binding protein).
  • Cell Proliferation and Differentiation : cAMP is involved in the regulation of cell growth and differentiation processes.

Case Studies and Research Findings

  • Cardiovascular Effects :
    • Research indicates that cAMP plays a pivotal role in cardiac function by regulating heart rate and contractility. Increased levels of cAMP in cardiomyocytes enhance calcium influx through L-type calcium channels, thereby improving cardiac contractility .
  • Neurotransmission :
    • cAMP is crucial in the central nervous system where it modulates neurotransmitter release and neuronal excitability. Studies have shown that alterations in cAMP signaling can affect synaptic plasticity and memory formation .
  • Immune Response :
    • cAMP acts as an immunomodulator; elevated levels can inhibit the production of pro-inflammatory cytokines in immune cells. This property has been exploited in therapeutic strategies for autoimmune diseases .

Clinical Implications

The biological activity of sodium cyclic AMP has significant implications in various therapeutic contexts:

  • Cancer Therapy : Modulating cAMP levels can influence tumor growth and metastasis. Certain studies suggest that enhancing cAMP signaling may inhibit cancer cell proliferation .
  • Neuropathic Pain Management : Recent clinical trials have explored the use of cAMP modulators to alleviate chemotherapy-induced neuropathic pain, demonstrating its potential as a therapeutic target .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for sodium;6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol?

  • Methodological Answer : Solid-phase synthesis is commonly employed, utilizing phosphoramidite chemistry for nucleotide analog assembly. Protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls) are critical to prevent undesired side reactions. Post-synthesis purification involves reverse-phase HPLC with C18 columns, monitored at 260 nm for adenine-specific absorbance. Yield optimization requires strict anhydrous conditions and inert gas (N₂/Ar) environments to prevent hydrolysis of the dioxaphosphinine ring .

Q. How can the compound’s structure be validated using crystallographic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve the stereochemistry of the fused furo-dioxaphosphinine ring and confirm the sodium counterion placement. ORTEP-3 is recommended for visualizing thermal ellipsoids and verifying bond angles/distances, particularly for the phosphoester and sugar moieties .

Q. What analytical techniques are suitable for assessing purity and stability under physiological conditions?

  • Methodological Answer :

  • Purity : LC-MS (ESI+ mode) with a Q-TOF detector to confirm molecular mass (expected [M+Na]⁺ signal).
  • Stability : Conduct pH-dependent degradation studies (pH 2–9, 37°C) using UV-Vis spectroscopy (λ = 260 nm). Monitor hydrolysis of the phosphoester bond via ³¹P NMR in deuterated buffers .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR and crystallographic data for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic behavior in solution (e.g., ring puckering) versus static crystal packing. Use variable-temperature NMR (VT-NMR) to probe conformational flexibility. Cross-validate with molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to correlate solution-state dynamics with solid-state structures. If torsional angles differ, consider refining SHELXL restraints to match experimental NMR coupling constants .

Q. What strategies are effective for studying its interaction with adenosine deaminase (ADA) or other enzymes?

  • Methodological Answer :

  • Kinetic Assays : Use stopped-flow spectrophotometry to measure ADA inhibition (Km/Vmax changes) at varying compound concentrations.
  • Structural Insights : Perform co-crystallization trials with ADA (PDB: 1A4M) and refine using PHENIX. For unresolved electron density near the active site, employ cryo-EM (2.5–3.0 Å resolution) to capture transient binding states .

Q. How can computational modeling optimize its bioactivity while minimizing off-target effects?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Glide to predict binding affinities against adenosine receptors (A1, A2A). Prioritize poses with hydrogen bonds to Glu172/His278 (A2A) and π-π stacking with Phe167.
  • ADMET Prediction : Apply QSAR models (e.g., SwissADME) to forecast metabolic stability (CYP3A4 liability) and blood-brain barrier permeability. Validate with in vitro hepatocyte assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.